S 12
Overview
Description
The compound “3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. It contains a benzodioxole group (1,3-benzodioxol-5-yl), which is a type of aromatic ether . It also contains an indole group (1,3-dihydro-2H-indol-2-one), which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s difficult to provide an accurate chemical reactions analysis. The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the various functional groups present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the aromatic rings and the bromine atom might make it relatively heavy and possibly quite stable .Scientific Research Applications
Chemical Reactions and Synthesis
Research has explored various chemical reactions and synthetic processes involving compounds similar to 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one. For instance, Kammel et al. (2015) studied the reactions of 3-bromo-1,3-dihydro-2H-indol-2-one with different compounds, observing unique reaction pathways and product formations (Kammel, Tarabová, Růžičková, & Hanusek, 2015). Adib et al. (2010) described an efficient method for synthesizing 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones, highlighting the potential for producing similar compounds in high yields (Adib, Sheikhi, Kavoosi, & Bijanzadeh, 2010).
Antimicrobial Activity
Compounds structurally related to 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one have shown antimicrobial properties. Kenchappa et al. (2017) synthesized derivatives that displayed significant antibacterial and antifungal activities, suggesting the potential antimicrobial applications of these compounds (Kenchappa, Bodke, Telkar, & Nagaraja, 2017).
Antioxidant and Neuroprotective Potential
Pachón-Angona et al. (2019) investigated compounds similar to 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one for their antioxidant and neuroprotective effects. Their research indicated that certain derivatives exhibit potent antioxidant capacities and neuroprotective effects, suggesting potential applications in treating oxidative stress-related pathologies (Pachón-Angona, Martin, Chhor, Oset-Gasque, Refouvelet, Marco-Contelles, & Ismaili, 2019).
Structural Characterization and Novel Synthesis
Li et al. (2012) conducted research on the synthesis of bromo-, arylazo-, and heterocyclic-fused troponoid compounds containing a 1,3-benzodioxole system, contributing to the understanding of structural characteristics and synthesis methods of compounds similar to 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one (Li, Sun, & Gao, 2012).
Antitubercular and Antimalarial Activity
Akhaja and Raval (2012) synthesized derivatives of 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones and evaluated their potential as antitubercular and antimalarial agents. This study opens avenues for the exploration of similar compounds in the treatment of these diseases (Akhaja & Raval, 2012).
Photoinitiator for Polymerization
Kumbaraci et al. (2012) investigated the use of a 1,3-benzodioxole derivative in polymer science. They demonstrated its potential as a photoinitiator for free radical polymerization, which can be relevant for the development of materials and coatings (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO5/c18-10-2-3-12-11(6-10)17(22,16(21)19-12)7-13(20)9-1-4-14-15(5-9)24-8-23-14/h1-6,22H,7-8H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYHAKOLBICHEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4)Br)NC3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334461 | |
Record name | 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258264-62-9 | |
Record name | 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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